molecular formula C15H16O5 B12428895 8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one

8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one

Cat. No.: B12428895
M. Wt: 276.28 g/mol
InChI Key: XVVRFNCLKCYMPH-UHFFFAOYSA-N
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Description

8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxy group at the 7th position and a dihydroxy-methylbutenyl side chain at the 8th position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Methoxylation: The chromen-2-one core is then methoxylated at the 7th position using methanol and a suitable catalyst, such as sulfuric acid.

    Side Chain Introduction: The dihydroxy-methylbutenyl side chain is introduced through a series of reactions involving the protection and deprotection of hydroxyl groups, followed by the formation of the double bond through an elimination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the side chain can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated side chains.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxychromen-2-one: Lacks the dihydroxy-methylbutenyl side chain, resulting in different chemical reactivity and biological activity.

    8-Hydroxy-7-methoxychromen-2-one: Similar structure but with a hydroxyl group instead of the dihydroxy-methylbutenyl side chain.

Uniqueness

8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one is unique due to the presence of both the methoxy group and the dihydroxy-methylbutenyl side chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-(3,4-dihydroxy-3-methylbut-1-enyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVRFNCLKCYMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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